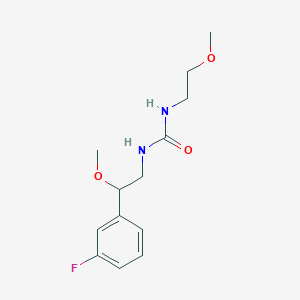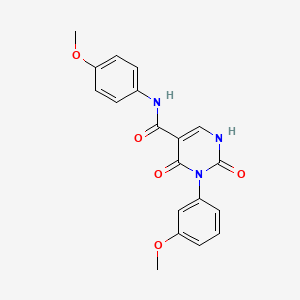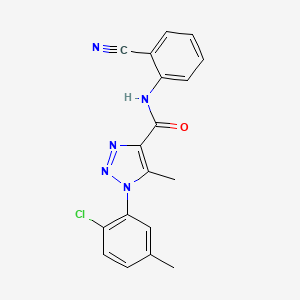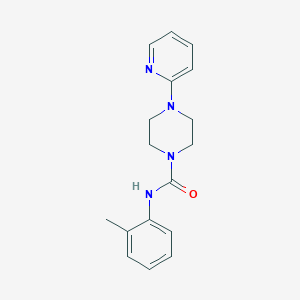
1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(2-methoxyethyl)urea is a chemical compound that belongs to the class of urea derivatives. It is a white crystalline powder that is soluble in water and organic solvents. This compound has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Interaction with DNA
- Schiff bases, including derivatives similar to the target compound, have been found to bind to DNA. A study by Ajloo et al. (2015) demonstrated that certain Schiff bases can intercalate with DNA, with metal derivatives showing more effectiveness. This finding is relevant for understanding the interactions between such compounds and genetic material (Ajloo et al., 2015).
Crystal Structure in Pesticides
- A study by Jeon et al. (2014) detailed the crystal structure of a benzoylurea pesticide, a category to which our compound of interest could potentially belong. This research contributes to our understanding of how such compounds behave in solid form (Jeon et al., 2014).
Hydrogen Bonding and Deprotonation Equilibria
- Pérez-Casas and Yatsimirsky (2008) investigated the hydrogen bonding and deprotonation equilibria in urea/thiourea derivatives. Their research helps in understanding the chemical behavior of such compounds in different solvents (Pérez-Casas & Yatsimirsky, 2008).
Antiproliferative Screening and Cancer Research
- Novel urea and bis-urea derivatives, including those with phenyl substituents, have been evaluated for antiproliferative activity. Perković et al. (2016) explored their potential in cancer research, particularly in targeting breast carcinoma (Perković et al., 2016).
Molecular Imaging Agents for Angiogenesis
- The formation of fluorine-18 labeled diaryl ureas for molecular imaging of angiogenic processes was studied by Ilovich et al. (2008). This research is significant for developing PET biomarkers and understanding angiogenesis (Ilovich et al., 2008).
Antioxidant Activity of Urea Derivatives
- Schiff bases and azetidines derived from phenyl urea derivatives were synthesized and evaluated for their antioxidant potentials by Nagavolu et al. (2017). This study contributes to the understanding of the medicinal and chemical significance of such compounds (Nagavolu et al., 2017).
Fluorogenic Ureas for Analyte Detection
- Bohne et al. (2005) investigated the solvatochromism of fluorogenic ureas, highlighting their potential in detecting various analytes, including carboxylic acids, alcohols, and fluoride ions (Bohne et al., 2005).
properties
IUPAC Name |
1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3/c1-18-7-6-15-13(17)16-9-12(19-2)10-4-3-5-11(14)8-10/h3-5,8,12H,6-7,9H2,1-2H3,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVNQLCGXPUTOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CC(=CC=C1)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2373224.png)



![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373232.png)


![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2373236.png)
![5-Bromo-2-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2373237.png)
![1-Prop-2-enoyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B2373239.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2373240.png)
![N-(4-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2373244.png)
